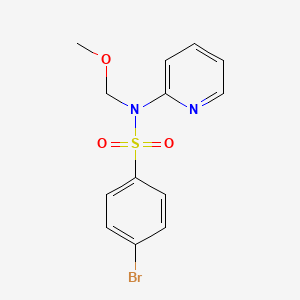
4-Bromo-N-(methoxymethyl)-N-(pyridin-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-(methoxymethyl)-N-(pyridin-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
The synthesis of 4-Bromo-N-(methoxymethyl)-N-(pyridin-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. The synthetic route may include:
Nitration: of benzene to form nitrobenzene.
Reduction: of nitrobenzene to aniline.
Sulfonation: of aniline to form benzenesulfonamide.
Bromination: of benzenesulfonamide to introduce the bromine atom.
Methoxymethylation: to attach the methoxymethyl group.
Pyridinylation: to introduce the pyridin-2-yl group.
Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
4-Bromo-N-(methoxymethyl)-N-(pyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger molecules.
Common reagents and conditions used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Catalysts: To facilitate coupling reactions.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-N-(methoxymethyl)-N-(pyridin-2-yl)benzenesulfonamide has various scientific research applications, including:
Medicinal Chemistry: As a potential lead compound for developing new drugs, particularly antibiotics.
Biological Studies: To study its effects on biological systems and its potential as a therapeutic agent.
Chemical Synthesis: As an intermediate in the synthesis of more complex molecules.
Industrial Applications: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(methoxymethyl)-N-(pyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes. The bromine, methoxymethyl, and pyridin-2-yl groups may enhance its binding affinity and specificity for these targets.
Comparison with Similar Compounds
4-Bromo-N-(methoxymethyl)-N-(pyridin-2-yl)benzenesulfonamide can be compared with other sulfonamides, such as:
Sulfamethoxazole: A widely used antibiotic.
Sulfadiazine: Another antibiotic with similar properties.
Sulfapyridine: Used in the treatment of certain infections.
The uniqueness of this compound lies in its specific substituents, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C13H13BrN2O3S |
|---|---|
Molecular Weight |
357.22 g/mol |
IUPAC Name |
4-bromo-N-(methoxymethyl)-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H13BrN2O3S/c1-19-10-16(13-4-2-3-9-15-13)20(17,18)12-7-5-11(14)6-8-12/h2-9H,10H2,1H3 |
InChI Key |
GLZJWHMCQQZYNW-UHFFFAOYSA-N |
Canonical SMILES |
COCN(C1=CC=CC=N1)S(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


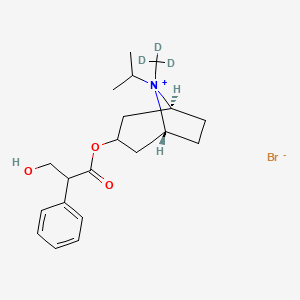
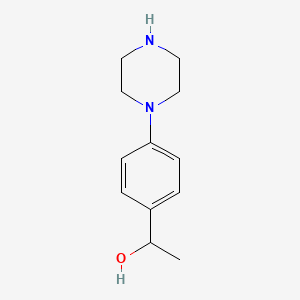
![1-(2-D-Glucopyranosylhydrazino)phthalazine; 1-Deoxy-1-[2-(1-phthalazinyl)hydrazinyl]-D-glucopyranose](/img/structure/B13848385.png)
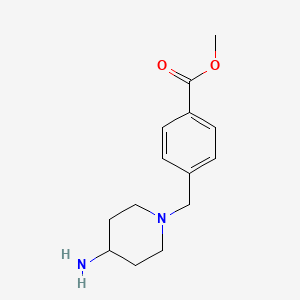

![(2R,3R,11bR)-10-Hydroxy-3-isobutyl-9-methoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl L-valinate](/img/structure/B13848405.png)
![Ethyl 3-(2-(((4-carbamimidoylphenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B13848406.png)
![N-[3,5-dimethyl-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13848408.png)
![1H-Imidazo[4,5-b]pyridine, 2-butyl-5,7-dimethyl-](/img/structure/B13848412.png)
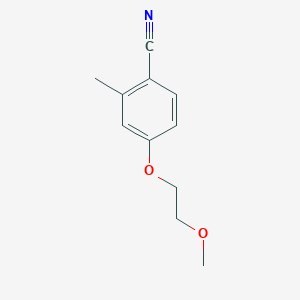
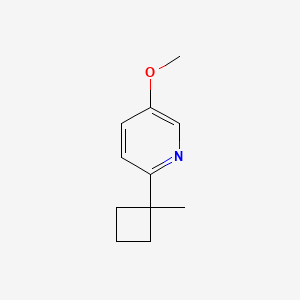

![tert-butyl N-[2-(oxolan-3-ylamino)ethyl]carbamate](/img/structure/B13848449.png)

